Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone
Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone
CAS Number: 1071842-61-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and discusses its significant role in drug development, particularly as a precursor to the antiplatelet agent, Prasugrel.
Chemical and Physical Data
Quantitative data for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone is summarized below. It is important to note that while some data is directly available for the 4-fluoro isomer, other parameters are estimated based on its isomers due to a scarcity of specific literature for this particular compound.
| Property | Value | Source/Notes |
| CAS Number | 1071842-61-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁FO | [2] |
| Molecular Weight | 178.21 g/mol | [2] |
| Appearance | Pale Yellow Oil | Estimated based on 2-fluoro isomer[3] |
| Boiling Point | ~250 °C at 760 mmHg | Estimated based on 2- and 3-fluoro isomers[1][3] |
| Density | ~1.19 g/cm³ | Estimated based on 2- and 3-fluoro isomers[1][3] |
| Flash Point | ~108 °C | Estimated based on 2-fluoro isomer[3] |
Synthesis and Experimental Protocols
The synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through several established organic chemistry reactions. Below are the descriptions of the most common synthetic routes.
Grignard Reaction
A primary method for the synthesis of this ketone involves a Grignard reaction. This pathway typically utilizes a 4-fluorophenyl Grignard reagent, such as 4-fluorophenylmagnesium bromide, which is then reacted with a cyclopropyl-containing electrophile like cyclopropylacetonitrile. The reaction is completed by hydrolysis to yield the final product.[4]
Experimental Protocol (General):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-fluorobromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclopropylacetonitrile in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
Friedel-Crafts Acylation
Another common approach is the Friedel-Crafts acylation of a fluorinated aromatic compound. In a variation of this method, 2-fluorophenethyl acid esters can be acylated with cyclopropane carbonyl chloride in the presence of a base, followed by hydrolysis and decarboxylation to yield the ketone.[4]
Experimental Protocol (General):
-
Acylation: To a solution of a suitable 4-fluorophenyl derivative in a dry, non-polar solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at 0 °C under an inert atmosphere. Cyclopropylacetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion.
-
Quenching and Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the resulting crude product is purified by column chromatography or vacuum distillation.
Role in Drug Development
1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a crucial building block in the synthesis of more complex pharmaceutical compounds.[4] Its primary significance lies in its role as a key intermediate in the production of Prasugrel, a potent antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention.[3]
The presence of the cyclopropyl group in this intermediate is noteworthy as this moiety is often incorporated into drug candidates to enhance metabolic stability.[4]
The synthetic pathway from 1-Cyclopropyl-2-(4-fluorophenyl)ethanone to Prasugrel involves further chemical transformations, including halogenation to produce 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, which is another critical intermediate in this multi-step synthesis.[4]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Prasugrel from 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
Logical Relationship in Drug Synthesis
Caption: Role of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone as a key intermediate.
References
- 1. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]
- 2. 1-cyclopropyl-2-(4-fluorophenyl)ethanone - CAS - 1071842-61-9 | Axios Research [axios-research.com]
- 3. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 1071842-61-9 | Benchchem [benchchem.com]
